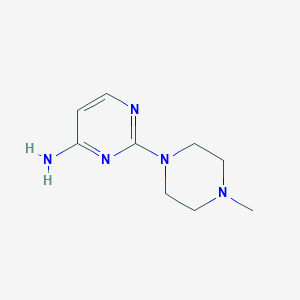

2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine

Overview

Description

“2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound has a molecular weight of 269.35 .

Synthesis Analysis

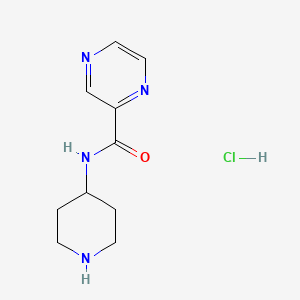

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease . Another method involved the use of organolithium reagents for the regioselective synthesis of new pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C15H19N5/c1-19-9-11-20(12-10-19)14-5-3-13(4-6-14)18-15-16-7-2-8-17-15/h2-8H,9-12H2,1H3,(H,16,17,18) .

Scientific Research Applications

Histamine H4 Receptor Ligands

- Application : Altenbach et al. (2008) demonstrated the use of a compound structurally related to 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine as a ligand for the histamine H4 receptor. This compound showed potential as an anti-inflammatory agent and exhibited antinociceptive activity in a pain model, underscoring the therapeutic possibilities of H4 receptor antagonists in pain management (Altenbach et al., 2008).

Cholinesterase and Aβ-Aggregation Inhibitors

- Application : Research by Mohamed et al. (2011) identified derivatives of this compound as dual inhibitors of cholinesterase and amyloid-β (Aβ) aggregation. These findings suggest therapeutic potential in targeting Alzheimer's disease through multiple pathological routes (Mohamed et al., 2011).

15-Lipoxygenase Inhibitors

- Application : Asghari et al. (2016) synthesized derivatives of this compound and evaluated them as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory responses. Certain derivatives showed significant inhibitory activity, suggesting possible applications in inflammation-related therapies (Asghari et al., 2016).

Anti-Tubercular Agents

- Application : Vavaiya et al. (2022) developed compounds including ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate, showing significant activity against Mycobacterium tuberculosis. This research indicates the potential of such compounds in the development of new anti-tubercular drugs (Vavaiya et al., 2022).

Corrosion Inhibitors

- Application : Ashassi-Sorkhabi et al. (2005) explored the use of compounds similar to this compound as corrosion inhibitors for mild steel in hydrochloric acid solution. Their studies indicated that these compounds could be effective in protecting metals from corrosion (Ashassi-Sorkhabi et al., 2005).

Drug-Likeness and Histamine H3 Receptor Ligands

- Application : Sadek et al. (2014) conducted research on compounds containing 2,4-diamino- and 2,4,6-triaminopyrimidine derivatives, including 6-(4-methylpiperazin-1-yl)-N4-(3-(piperidin-1-yl)propyl)pyrimidine-2,4-diamine, for binding affinity to human histamine H3 and H4 receptors. This study provided insights into the development of potential ligands with high receptor affinity and selectivity, offering avenues for drug development (Sadek et al., 2014).

Inhibitors for Neuroinflammation Imaging

- Application : Wang et al. (2018) synthesized a compound related to this compound, labeled with carbon-11, as a potential PET imaging agent for IRAK4 enzyme in neuroinflammation. This research demonstrates the compound's potential in neuroimaging applications (Wang et al., 2018).

properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)9-11-3-2-8(10)12-9/h2-3H,4-7H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIWECWTESIKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671957 | |

| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57005-71-7 | |

| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

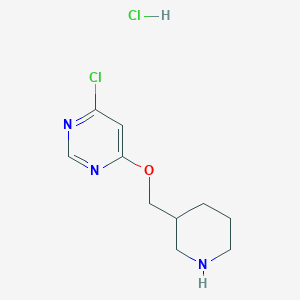

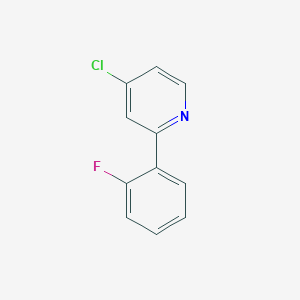

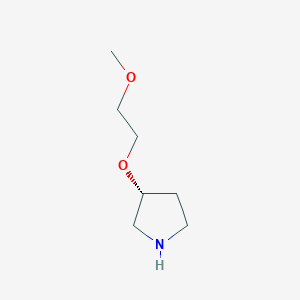

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)

![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1418778.png)

![3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1418779.png)